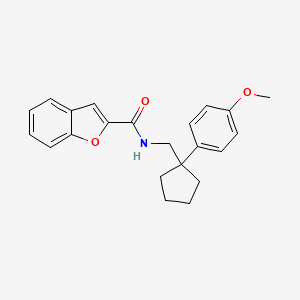

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . These methods have fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed through various methods. For example, the molecular structures of some benzofuran compounds were reported to consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The chemical reactions of benzofuran compounds can be analyzed through various methods. For example, the introduction of a hydroxyl group at the carbonyl carbon of a benzofuran compound was reported to enhance its antioxidant property .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can be analyzed through various methods. For example, the physical and chemical properties of some benzofuran compounds were reported to be influenced by their molecular structures .Aplicaciones Científicas De Investigación

1. Inhibitory Activities on 5-Lipoxygenase

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzofuran-2-carboxamide derivatives have been studied for their potential inhibitory activities on 5-lipoxygenase. This enzyme is significant in the pathway of leukotriene biosynthesis, a mediator in inflammatory responses. Studies have shown that certain benzofuran hydroxamic acids, similar in structure to this compound, exhibit potent inhibitory effects on 5-lipoxygenase, both in vitro and in vivo, suggesting potential applications in treating inflammation-related conditions (Ohemeng et al., 1994).

2. Neuroprotective and Antioxidant Effects

Research indicates that benzofuran-2-carboxamide derivatives, including those similar to this compound, possess notable neuroprotective and antioxidant properties. They have shown efficacy in protecting against excitotoxic neuronal cell damage and scavenging free radicals. This suggests their potential application in neurodegenerative diseases and oxidative stress-related conditions (Cho et al., 2015).

3. Anti-inflammatory and Analgesic Properties

Novel benzodifuranyl derivatives related to this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant potential as cyclooxygenase inhibitors, providing a basis for their use in pain management and inflammatory disorders (Abu‐Hashem et al., 2020).

4. Sigma Receptor Affinity

Certain benzofuran-2-carboxamide ligands, structurally related to this compound, have been synthesized and show high affinity at sigma-1 receptors. This highlights their potential in the development of treatments targeting sigma receptors, which are implicated in several neurological and psychiatric disorders (Marriott et al., 2012).

5. Antiviral and Cytostatic Activities

Compounds structurally akin to this compound have been synthesized and tested for their antiviral and cytostatic activities. Some derivatives have shown efficacy in inhibiting the growth of certain viruses and cancer cells, suggesting potential applications in antiviral and anticancer therapies (Petrie et al., 1986).

Mecanismo De Acción

Biochemical Pathways

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific pathways and downstream effects influenced by this compound remain to be elucidated.

Direcciones Futuras

Benzofuran compounds have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel benzofuran compounds with strong biological activities and developing effective methods for synthesizing these compounds.

Propiedades

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-25-18-10-8-17(9-11-18)22(12-4-5-13-22)15-23-21(24)20-14-16-6-2-3-7-19(16)26-20/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSNTSXRVMNWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2939780.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2939781.png)

![2-{[1-(3-Methylbenzoyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2939784.png)

![N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide](/img/structure/B2939789.png)

![N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939790.png)

![2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide](/img/structure/B2939795.png)

![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)